molecular formula C18H20N2O2 B5387802 N,N'-Diacetyl-3,3'-dimethylbenzidine

N,N'-Diacetyl-3,3'-dimethylbenzidine

Cat. No.: B5387802
M. Wt: 296.4 g/mol
InChI Key: YYWOGMJTPSCQAN-UHFFFAOYSA-N
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Description

N,N’-Diacetyl-3,3’-dimethylbenzidine is an organic compound with the molecular formula C18H20N2O2. It is a derivative of 3,3’-dimethylbenzidine, where the amino groups are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diacetyl-3,3’-dimethylbenzidine can be synthesized through the acetylation of 3,3’-dimethylbenzidine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the amino groups.

Industrial Production Methods: In an industrial setting, the production of N,N’-Diacetyl-3,3’-dimethylbenzidine follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diacetyl-3,3’-dimethylbenzidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyl groups back to amino groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 3,3’-dimethylbenzidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N’-Diacetyl-3,3’-dimethylbenzidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Diacetyl-3,3’-dimethylbenzidine involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release 3,3’-dimethylbenzidine, which can then interact with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects.

Comparison with Similar Compounds

    3,3’-Dimethylbenzidine: The parent compound with amino groups instead of acetyl groups.

    N,N’-Diacetylbenzidine: A similar compound with acetyl groups but without the methyl substituents.

    3,3’-Dimethoxybenzidine: A related compound with methoxy groups instead of methyl groups.

Uniqueness: N,N’-Diacetyl-3,3’-dimethylbenzidine is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. The presence of both acetyl and methyl groups influences its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

N-[4-(4-acetamido-3-methylphenyl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-11-9-15(5-7-17(11)19-13(3)21)16-6-8-18(12(2)10-16)20-14(4)22/h5-10H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWOGMJTPSCQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036846
Record name N,N'-Diacetyl-3,3'-dimethylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3546-11-0
Record name N,N'-Diacetyl-3,3'-dimethylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N′-Diacetyl-3,3′-dimethylbenzidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5V9S23T8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3,3'-Dimethyl-4,4'-diaminobiphenyl (12.74 grams, 0.12 --NH2 equivalent) is ground to a fine powder and added to a beaker containing stirred, 90° C. deionized water (1200 milliliters). After two minutes, aqueous 36.5% hydrochloric acid (12.00 grams, 0.12 mole) is added to the stirred, 90° C. suspension. The solution which formed in six minutes is cooled to 70° C. Acetic anhydride (15.04 grams, 0.473 mole) is added to the stirred solution and mixed therein for 20 seconds before addition of an aqueous sodium acetate solution (prepared by dissolution of anhydrous sodium acetate [19.69 grams, 0.24 mole]in deionized water [60.0 grams]). After thoroughly stirring the white slurry, it is maintained at 4° C. for 16 hours, followed by filtration to remove the precipitated product. The recovered filter cake is washed with two portions (150 milliliters) of deionized water then dried in a vacuum oven at 60° C. and 5 mm Hg to a constant weight of 16.92 grams. The product is recovered as a white crystalline powder. Fourier transform infrared spectrophotometric analysis of a potassium chloride pellet of the product confirms the product structure: disappearance of the absorbances observed for the --NH2 group, appearance of solid state >NH stretching absorbances at 3283 (3183 slight shoulder) cm-1, a solid state amide I carbonyl stretching absorbance at 1656 cm-1, a solid state amide II carbonyl stretching absorbance at 1516 cm-1 (masking the aromatic ring absorbance) and a C--H out-of-plane bending vibration at 819 cm-1 due to the paradisubstituted aromatic rings. Proton nuclear magnetic resonance spectroscopy further confirms the product structure.
Quantity
12.74 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
15.04 g
Type
reactant
Reaction Step Three
Quantity
19.69 g
Type
reactant
Reaction Step Four
Name
Quantity
1200 mL
Type
solvent
Reaction Step Five

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